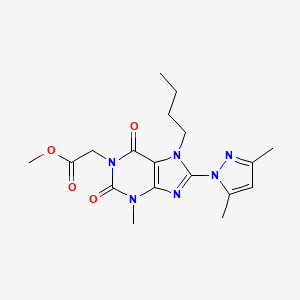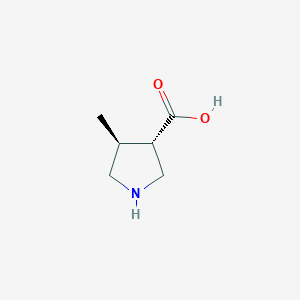![molecular formula C27H28N4O3 B2709470 N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide CAS No. 2034266-87-8](/img/structure/B2709470.png)
N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is a complex organic compound with significant implications in various fields of scientific research, including chemistry, biology, medicine, and industrial applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide typically involves a multi-step reaction process. Starting from readily available starting materials, such as benzyl bromide and piperazine, the synthesis may include:
Nucleophilic Substitution: : Benzyl bromide reacts with piperazine to form N-benzyl piperazine under basic conditions.
Condensation Reaction: : The resulting N-benzyl piperazine is then condensed with 1,3-dioxo-1H-benzo[de]isoquinoline-2(3H)-yl acetic acid to form the final compound.
Industrial Production Methods
Scaling up the production to industrial levels would require optimization of reaction conditions to enhance yield and purity. This may involve:
Catalysis: : Using suitable catalysts to increase the reaction rate and efficiency.
Temperature and Pressure Control: : Carefully controlling the temperature and pressure to avoid side reactions and degradation of the product.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.
Reduction: : The compound can be reduced under specific conditions, such as catalytic hydrogenation, to form different reduced derivatives.
Substitution: : It undergoes nucleophilic or electrophilic substitution reactions, particularly on the benzyl and piperazine groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).
Reduction: : Hydrogen gas (H2) with palladium/carbon (Pd/C) catalyst.
Substitution: : Halogenated reagents (e.g., N-bromosuccinimide).
Major Products Formed
Oxidation: : Benzyl alcohol derivatives.
Reduction: : Reduced piperazine derivatives.
Substitution: : Various substituted benzyl or piperazine derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of Complex Organic Molecules: : Used as an intermediate for synthesizing more complex organic compounds.
Analytical Standards: : Employed in analytical chemistry for method development and validation.
Biology
Enzyme Inhibition Studies: : Utilized to study enzyme interactions and inhibition mechanisms.
Cellular Studies: : Applied in cellular assays to understand cell signaling pathways and interactions.
Medicine
Pharmacological Research: : Investigated for potential therapeutic properties, such as anticancer and antiviral activities.
Drug Development: : Serves as a lead compound for developing new pharmaceuticals targeting specific molecular pathways.
Industry
Polymer Science: : Used in the development of novel polymers with unique properties.
Catalysis: : Acts as a ligand in catalyst systems for various industrial processes.
作用機序
Molecular Targets and Pathways Involved
The mechanism of action of N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide primarily involves interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind to these targets, modulating their activity and affecting downstream signaling pathways.
類似化合物との比較
Comparison with Other Similar Compounds
Compared to other similar compounds, N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide is unique due to its specific structural configuration, which imparts distinct properties and interactions.
List of Similar Compounds
N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)ethanamide: : Shares a similar backbone but differs in the acetamide group.
N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)propionamide: : Similar structure with a propionamide instead of acetamide.
特性
IUPAC Name |
N-benzyl-2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c32-24(28-18-20-6-2-1-3-7-20)19-30-14-12-29(13-15-30)16-17-31-26(33)22-10-4-8-21-9-5-11-23(25(21)22)27(31)34/h1-11H,12-19H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFGASLSRNOLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2709394.png)

![1,3-dimethyl-2,4-dioxo-N-(3-sulfamoylphenyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2709400.png)





![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2709407.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709410.png)
